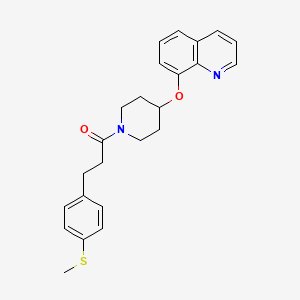

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as MQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

- A study focused on the synthesis of derivatives through Claisen-Schmidt condensation, revealing good antimicrobial activity against both bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014). Additionally, thiazolidinone derivatives have been synthesized, showing antimicrobial activity against a variety of bacteria and fungi (Patel, R. V. Patel, Kumari, & Patel, 2012).

Cancer Research

- Derivatives of 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one have been evaluated as aromatase inhibitors, with some showing significant inhibition of estrogen biosynthesis, which is relevant for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Metabolic Studies

- Studies on the metabolic fate of synthetic cannabinoid receptor agonists based on the structure of QMPSB have been conducted, important for toxicological screenings (Richter, Wagmann, Kavanagh, Brandt, & Meyer, 2022).

Neurological Disorders

- Preliminary experience with CX516, a modulator of the AMPA receptor, in treating schizophrenia, did not show significant improvement in patients but provides a basis for further research on similar compounds (Marenco, Egan, Goldberg, Knable, Mcclure, Winterer, & Weinberger, 2002).

Enzyme Inhibition

- One study demonstrated the synthesis of pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles with significant AChE inhibitory activity, highlighting the potential for Alzheimer's disease treatment (Sumesh, Kumar, Almansour, Suresh Kumar, & Ashraf, 2020).

properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c1-29-21-10-7-18(8-11-21)9-12-23(27)26-16-13-20(14-17-26)28-22-6-2-4-19-5-3-15-25-24(19)22/h2-8,10-11,15,20H,9,12-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOYAXWKEAWSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)

![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)

![N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2774181.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)